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molecular formula C7H12O4 B035601 2,3-Dihydroxypropyl methacrylate CAS No. 5919-74-4

2,3-Dihydroxypropyl methacrylate

Cat. No. B035601
M. Wt: 160.17 g/mol
InChI Key: QRIMLDXJAPZHJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04056496

Procedure details

Two hundred grams (1.406 mole) of glycidyl methacrylate, 300 ml of water and 0.5 ml of concentrated sulfuric acid are stirred for 5 days at 24-29° C. A clear solution forms having a pH of 2.0 which is neutralized with 10% sodium hydroxide. The solution is extracted with six 100 ml portions of ethyl ether. The aqueous layer is stirred and saturated with sodium sulfate which is then extracted with six 100 ml portions of methylene chloride. The methylene chloride extracts are concentrated under reduced pressure to yield 118.7 grams of glyceryl methacrylate containing 2.19% unreacted glycidyl methacrylate. 62.6 gm of this material is mixed with 26.1 gm of methyl methacrylate. The mixture is combined with 18.2 mg of isopropyl percarbonate, and separated into four test tubes. Nitrogen is bubbled through each tube, the tubes arecooled to - 30° C, evacuated, filled with nitrogen, sealed under vacuum, and put into a constant temperature bath at 40° C for 5 hours. The tubes are then put in an oven held at 75° C overnight. The next morning, the temperature is increased to 90° C for one hour. The tubes are then cooled and broken to provide a solid rod of polymer.
Quantity
1.406 mol
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
2.19%

Identifiers

REACTION_CXSMILES
[C:1]([O:6][CH2:7][CH:8]1[O:10][CH2:9]1)(=[O:5])[C:2]([CH3:4])=[CH2:3].S(=O)(=O)(O)[OH:12].[OH-].[Na+]>O>[C:1]([O:6][CH2:7][CH:8]([CH2:9][OH:12])[OH:10])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:2.3|

Inputs

Step One
Name
Quantity
1.406 mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCC1CO1
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The aqueous layer is stirred and saturated with sodium sulfate which
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is extracted with six 100 ml portions of ethyl ether
EXTRACTION
Type
EXTRACTION
Details
is then extracted with six 100 ml portions of methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
The methylene chloride extracts are concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OCC(O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 118.7 g
YIELD: PERCENTYIELD 2.19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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